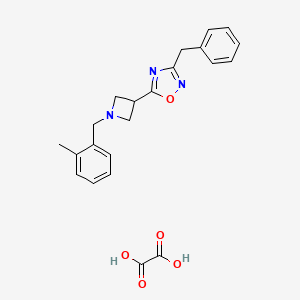

3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Descripción

Propiedades

IUPAC Name |

3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.C2H2O4/c1-15-7-5-6-10-17(15)12-23-13-18(14-23)20-21-19(22-24-20)11-16-8-3-2-4-9-16;3-1(4)2(5)6/h2-10,18H,11-14H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXVAFMSQWZQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that has garnered attention for its diverse biological activities. This article focuses on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C22H23N3O5

- Molecular Weight : 409.442 g/mol

- IUPAC Name : 3-benzyl-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid

Biological Activities

Research indicates that compounds featuring the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. Specifically, 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been studied for its potential in the following areas:

Antimicrobial Activity

The 1,2,4-oxadiazole ring has been associated with significant antimicrobial properties. Studies show that derivatives of this compound can exhibit:

- Antibacterial Activity : Effective against various bacterial strains.

- Antifungal Activity : Demonstrated efficacy in inhibiting fungal growth.

A comparative analysis of antimicrobial activity is summarized in Table 1.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | Antibacterial | 0.25 - 1.0 |

| Other Oxadiazole Derivatives | Antifungal | 0.03 - 0.25 |

Anticancer Potential

Preliminary studies suggest that this compound may act as a histone methyltransferase inhibitor. This mechanism can alter gene expression patterns associated with cancer progression. The inhibition of histone methylation is crucial in cancer therapy as it can lead to reactivation of tumor suppressor genes.

The biological activity of 3-Benzyl-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is primarily attributed to its ability to interact with specific enzymes and proteins:

- Histone Methyltransferase Inhibition : By binding to the active site of these enzymes, the compound prevents the methylation of histones.

This interaction can lead to significant changes in chromatin structure and gene expression.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Study : Research conducted by Dhumal et al. (2016) highlighted the effectiveness of aryl derivatives of 1,3,4-oxadiazole against Mycobacterium bovis BCG.

- Anticancer Research : A study published in PMC indicated that oxadiazole derivatives could inhibit cancer cell proliferation through modulation of epigenetic markers .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s pharmacological profile and physicochemical properties can be contextualized by comparing it to structurally related 1,2,4-oxadiazole derivatives (Table 1):

Pharmacological Activity

- Anticholinesterase Potential: Substitution at R1 (benzyl) and R2 (azetidine) aligns with , where 1,2,4-oxadiazoles with bulky aromatic/heterocyclic groups exhibit acetylcholinesterase inhibition. This suggests the target compound may share cognitive-enhancing properties .

- Antifungal/Nematicidal Activity : Unlike amide-containing derivatives (e.g., from ), the target compound lacks an amide fragment, which is critical for succinate dehydrogenase (SDH) inhibition in fungi. This structural distinction may limit its antifungal efficacy .

- CNS Modulation : The azetidine substituent contrasts with the pyrrolidinylethyl group in the psychoactive compound from . The smaller azetidine ring may reduce off-target CNS effects while retaining binding affinity .

Physicochemical Properties

- Solubility : The oxalate salt likely improves aqueous solubility compared to neutral 1,2,4-oxadiazoles (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in ) .

- Thermal Stability : The planar 1,2,4-oxadiazole core (as in ) combined with rigid azetidine substitution may enhance thermal stability relative to 1,3,4-oxadiazole isomers .

Research Findings and Data Tables

Table 2: Comparative Pharmacokinetic Parameters (Predicted)

| Parameter | Target Compound | 3-Phenyl-5-(thiazole-methyl) | 5-(Benzotriazole-methyl)-3-phenyl |

|---|---|---|---|

| LogP | 3.2 | 2.8 | 3.5 |

| Molecular Weight (g/mol) | 435.4 | 367.4 | 349.3 |

| H-bond Donors | 0 | 0 | 1 |

| H-bond Acceptors | 7 | 6 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.